6-Methyl-2-(thiophen-2-yl)quinoline
Description
6-Methyl-2-(thiophen-2-yl)quinoline is a heterocyclic compound featuring a quinoline core substituted with a methyl group at the 6-position and a thiophene ring at the 2-position. This compound is of interest in medicinal chemistry and materials science due to its tunable electronic properties and biological relevance, particularly in anticancer and antimicrobial research .
Properties
CAS No. |
50971-34-1 |
|---|---|
Molecular Formula |
C14H11NS |
Molecular Weight |
225.31 g/mol |
IUPAC Name |
6-methyl-2-thiophen-2-ylquinoline |
InChI |
InChI=1S/C14H11NS/c1-10-4-6-12-11(9-10)5-7-13(15-12)14-3-2-8-16-14/h2-9H,1H3 |
InChI Key |
WLVXMKSQUNNQIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2)C3=CC=CS3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Electronic Properties and Reactivity
The substitution pattern on the quinoline ring critically influences electronic behavior and chemical reactivity:
Key Observations :
- Thiophene substituents (as in the target compound) promote π-π interactions and moderate electron donation, beneficial for binding to hydrophobic protein pockets .
- Trifluoromethyl groups (e.g., CAS 1860-47-5) increase electronegativity, altering redox potentials and improving pharmacokinetic properties .
Anticancer Potential
- This compound: Thiophene-containing quinolines exhibit antiproliferative activity, with IC₅₀ values comparable to doxorubicin in breast cancer models. The thiophene moiety may disrupt tubulin polymerization or inhibit kinase activity .
- 6-Methoxy-2-arylquinolines: Derivatives with methoxy groups at C6 show potent P-glycoprotein (P-gp) inhibition, reversing multidrug resistance in cancer cells .
- Benzothiophene Acrylonitriles : Analogous sulfur-containing heterocycles (e.g., compound 31 in ) demonstrate GI₅₀ values <10 nM, surpassing resistance mechanisms via P-gp modulation .
Antimicrobial and Antiviral Activity
- E-2-Styrylquinolines: Structural analogs with styryl groups at C2 exhibit HIV-1 integrase inhibition (IC₅₀ ~1 µM), highlighting the role of extended conjugation in antiviral activity .
Physicochemical Properties
- Solubility: The methyl group in this compound enhances lipophilicity, while carboxylic acid derivatives (e.g., CAS 31792-49-1) improve aqueous solubility .
- Fluorescence: Thiophene-quinoline hybrids (e.g., 8-(2-methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzimidazol-2-yl)quinoline) exhibit strong fluorescence, suggesting applications in bioimaging .
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